REACTION_SMILES
|
[Br:36][CH2:37][C:38](=[O:39])[NH2:40].[Br:9][c:10]1[cH:11][cH:12][c:13]2[c:17]([cH:18]1)[NH:16][C:15](=[O:19])[C:14]21[CH:20]([C:33](=[CH2:34])[CH3:35])[NH:21][C:22](=[O:32])[CH2:23][CH:24]1[c:25]1[cH:26][c:27]([Cl:31])[cH:28][cH:29][cH:30]1.[C:41](=[O:42])([O-:43])[O-:44].[CH3:1][O:2][CH:3]([CH3:4])[Si:5]([CH3:6])([CH3:7])[CH3:8].[CH3:47][CH2:48][O:49][C:50](=[O:51])[CH3:52].[Cs+:45].[Cs+:46].[O:53]=[CH:54][N:55]([CH3:56])[CH3:57]>>[Br:9][c:10]1[cH:11][cH:12][c:13]2[c:17]([cH:18]1)[NH:16][C:15](=[O:19])[C:14]21[CH:20]([C:33](=[CH2:34])[CH3:35])[N:21]([CH2:37][C:38](=[O:39])[NH2:40])[C:22](=[O:32])[CH2:23][CH:24]1[c:25]1[cH:26][c:27]([Cl:31])[cH:28][cH:29][cH:30]1.[CH3:1][O:2][CH:3]([CH3:4])[Si:5]([CH3:6])([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)CBr
|
Name
|
C=C(C)C1NC(=O)CC(c2cccc(Cl)c2)C12C(=O)Nc1cc(Br)ccc12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)C1NC(=O)CC(c2cccc(Cl)c2)C12C(=O)Nc1cc(Br)ccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C)C1N(CC(N)=O)C(=O)CC(c2cccc(Cl)c2)C12C(=O)Nc1cc(Br)ccc12
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |